REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([NH:9][CH3:10])[N:3]=1.Cl[CH2:12]C=O.[C:15](=[O:18])([O-])[O-].[K+].[K+]>CO>[NH2:1][C:2]1[NH:7][C:15](=[O:18])[C:5]2[CH:6]=[CH:12][N:9]([CH3:10])[C:4]=2[N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
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40.5 g
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Type
|
reactant
|
Smiles
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NC1=NC(=CC(=N1)O)NC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
51.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
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Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C2=C(N1)N(C=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |